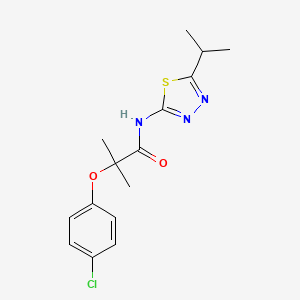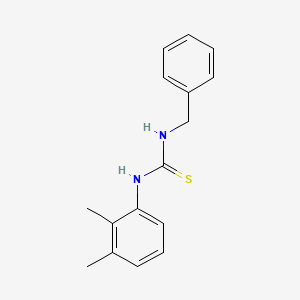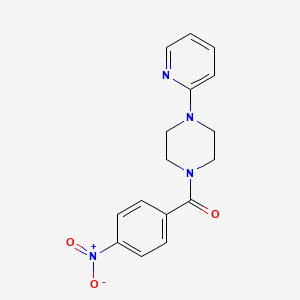
2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide, also known as CPITP, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. CPITP belongs to the class of compounds known as thiadiazoles, which have been shown to possess a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Wirkmechanismus
The exact mechanism of action of 2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. 2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression in cancer cells.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide has been shown to possess a range of biochemical and physiological effects that make it a promising therapeutic agent. It has been shown to reduce inflammation in animal models of arthritis, as well as to inhibit the growth of cancer cells in vitro and in vivo. 2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide has also been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide is its relatively simple synthesis method, which makes it easy to produce in large quantities. 2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide is also stable under a range of conditions, making it easy to handle in laboratory experiments. However, one limitation of 2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide is its limited solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide. One area of interest is its potential as an anti-inflammatory agent, particularly in the treatment of arthritis. Another area of interest is its potential as a cancer therapeutic, particularly in the treatment of solid tumors. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide and to identify any potential side effects or toxicity associated with its use.
Synthesemethoden
The synthesis of 2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4-chlorophenol with sodium hydroxide to form 4-chlorophenoxide. This is followed by the reaction of 4-chlorophenoxide with 2-bromo-2-methylpropanenitrile to form 2-(4-chlorophenoxy)-2-methylpropanenitrile. The final step involves the reaction of 2-(4-chlorophenoxy)-2-methylpropanenitrile with 5-isopropyl-1,3,4-thiadiazol-2-amine to form 2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide has been shown to possess a range of biological activities that make it a promising therapeutic agent. It has been studied for its potential as an anti-inflammatory agent, as well as for its ability to inhibit the growth of cancer cells. 2-(4-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide has also been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S/c1-9(2)12-18-19-14(22-12)17-13(20)15(3,4)21-11-7-5-10(16)6-8-11/h5-9H,1-4H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYUIPSQPSJFAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-2-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3,4-diethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5877501.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5877508.png)
![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5877513.png)

![N-(2,4-dimethylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5877528.png)

![N'-(2,4-dihydroxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5877551.png)
![2-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5877562.png)
![N-(4-{[3-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxalin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5877563.png)

![ethyl 4-{[3-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5877578.png)
